4-Methoxycoumarin

描述

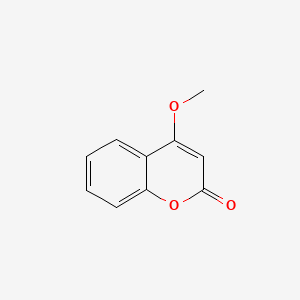

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-9-6-10(11)13-8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMXDYMSAZNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174136 | |

| Record name | 4-Methoxycourmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20280-81-3 | |

| Record name | 4-Methoxycourmarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycourmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 4-methoxycoumarin, a key scaffold in medicinal chemistry. It details the core reaction mechanisms, presents quantitative data for comparative analysis, and offers detailed experimental protocols for practical application.

Introduction

Coumarins are a significant class of benzopyrone compounds found in many natural products and synthetic molecules, exhibiting a wide range of biological activities. This compound, specifically, serves as a crucial intermediate and structural motif in the development of novel therapeutic agents. Understanding its synthesis is paramount for researchers in organic synthesis and drug discovery. The primary methods for constructing the coumarin core include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, among others.[1] This document will explore these pathways with a focus on the synthesis of this compound and its immediate precursor, 4-hydroxycoumarin.

Primary Synthetic Pathways

The synthesis of this compound can be approached via two main strategies:

-

Direct Synthesis: Methods that directly install the methoxy group or a precursor group at the 4-position during the coumarin ring formation.

-

Two-Step Synthesis: Formation of the versatile intermediate, 4-hydroxycoumarin, followed by O-methylation.

This guide will focus on the most prevalent and efficient methods for synthesizing the 4-hydroxycoumarin core, which is then readily converted to this compound.

Synthesis via 4-Hydroxycoumarin Intermediate

The most common and versatile route to this compound involves the synthesis of 4-hydroxycoumarin, followed by a simple methylation step. 4-Hydroxycoumarin exists in equilibrium with its tautomeric form, 2,4-chromandione, which influences its reactivity.

A highly efficient, one-step synthesis of 4-hydroxycoumarins involves the reaction of o-hydroxyacetophenones with diethyl carbonate in the presence of a strong base like sodium hydride or metallic sodium.[2][3] This method generally provides excellent yields.

Reaction Mechanism: The reaction proceeds through a base-catalyzed condensation mechanism. The base first deprotonates the phenolic hydroxyl group of the o-hydroxyacetophenone. The resulting phenoxide then attacks the carbonyl carbon of diethyl carbonate. Subsequent intramolecular cyclization via a Claisen-type condensation, followed by the elimination of ethanol, yields the sodium salt of 4-hydroxycoumarin. Acidic workup then provides the final product.

General Experimental Workflow: o-Hydroxyacetophenone to 4-Hydroxycoumarin

Caption: General workflow for synthesizing 4-hydroxycoumarin.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxycoumarin [2]

-

Preparation: A solution of 1-(2-hydroxy-4-methoxyphenyl)ethanone (5g, 0.03 mol) in diethyl carbonate (35 mL) is prepared.

-

Reaction Setup: Sodium hydride (60% dispersion in mineral oil, 5g, 0.21 mol) is suspended in diethyl carbonate (25 mL) and cooled to 0 °C in an ice bath.

-

Addition: The ketone solution is added dropwise to the stirred NaH suspension at 0 °C.

-

Reaction: The resulting mixture is heated to 85 °C and maintained for 14 hours.

-

Quenching: After cooling to room temperature and then to 0 °C, water is carefully added dropwise to quench the residual NaH.

-

Extraction: The remaining diethyl carbonate is extracted with diethyl ether (3 x 50 mL).

-

Precipitation: The aqueous phase is carefully acidified to pH 3 with 2N HCl, which causes significant foaming and precipitation of the product.

-

Isolation: The solid precipitate is collected by filtration, washed sequentially with water and petroleum ether (40-60 °C, 3 x 50 mL).

-

Drying: The product is dried in an oven at 90 °C overnight to yield white crystals of 4-hydroxy-7-methoxycoumarin.

Quantitative Data

| Starting Material | Product | Yield | Reference |

| 1-(2-hydroxy-4-methoxyphenyl)ethanone | 4-Hydroxy-7-methoxycoumarin | 98% | [2] |

The conversion of the 4-hydroxy group to a 4-methoxy group is a standard O-alkylation reaction. Common methylating agents include dimethyl sulfate (DMS) or methyl iodide, typically in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone.

Reaction Mechanism: The base (K₂CO₃) deprotonates the acidic 4-hydroxyl group of the coumarin to form a phenoxide-like anion. This nucleophilic anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in an Sₙ2 reaction, displacing the leaving group (sulfate) and forming the this compound product.

O-Methylation Reaction Mechanism

Caption: Mechanism for the O-methylation of 4-hydroxycoumarin.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-7-substituted-coumarin [4]

-

Reaction Setup: A mixture of a 7-substituted-4-hydroxycoumarin (e.g., 7-hydroxy-4-(2-fluorophenyl)coumarin, 0.77 g, 3.0 mmol), dimethyl sulfate (0.76 g, 6.0 mmol), and potassium carbonate (0.83 g, 6.0 mmol) is placed in a round-bottom flask.

-

Solvent Addition: Acetone (20 mL) is added to the flask.

-

Reaction: The mixture is refluxed for 4 hours.

-

Workup: The reaction mixture is cooled to room temperature. Brine (50 mL) is added.

-

Extraction: The product is extracted with ethyl acetate (3 x 40 mL).

-

Purification: The combined organic layers are dried and concentrated. The crude product can be further purified by column chromatography or recrystallization.

Direct Synthesis via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins by reacting a phenol with a β-ketoester under acidic conditions.[1][5] For this compound derivatives, a phenol bearing a methoxy group (e.g., m-methoxyphenol) can be used.

Mechanism: The Pechmann condensation mechanism involves three main steps:

-

Transesterification: The acid catalyst protonates the carbonyl of the β-ketoester, activating it for nucleophilic attack by the phenolic hydroxyl group. This results in a transesterification reaction.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The aromatic ring of the phenol intermediate attacks the keto-carbonyl group, leading to cyclization.

-

Dehydration: The resulting tertiary alcohol is protonated and subsequently eliminated as water to form the coumarin double bond.

Pechmann Condensation Mechanism

References

- 1. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]

- 2. 4-HYDROXY-7-METHOXYCOUMARIN synthesis - chemicalbook [chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Methoxycoumarin: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycoumarin (CAS No: 20280-81-3), a key heterocyclic compound utilized in various research and development applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Molecular Structure

Systematic Name: 4-methoxy-2H-chromen-2-one Molecular Formula: C₁₀H₈O₃ Molecular Weight: 176.17 g/mol

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectral data for this compound has been reported in the literature.[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C4a | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| C8a | Data not available |

| -OCH₃ | Data not available |

| Note: Specific chemical shift values from the primary literature source (Phytochemistry, 17, 583, 1978) were not directly accessible. The table serves as a template for the expected data. |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of coumarin derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required (e.g., several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Absorption Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A vapor phase IR spectrum is noted to be available in the SpectraBase database.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Lactone) | ~1720-1740 | Strong |

| C=C Stretch (Aromatic/Vinylic) | ~1600-1650 | Medium-Strong |

| C-O-C Stretch (Ether & Lactone) | ~1000-1300 | Strong |

| =C-H Stretch (Aromatic/Vinylic) | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | ~2850-2960 | Medium |

| C-H Bending (Aromatic) | ~750-900 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method (for liquids/melts): If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Place the sample in the spectrometer's sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the coumarin scaffold.

UV-Vis Absorption Data

Coumarin derivatives are known to exhibit strong absorption in the UV region. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the coumarin ring. For this compound, absorption bands are expected in the UV-A and UV-B regions.

| Solvent | λmax (nm) |

| Ethanol | Typically in the range of 300-320 nm |

| Methanol | Typically in the range of 300-320 nm |

| Chloroform | Typically in the range of 300-320 nm |

| Note: Specific λmax values for this compound were not found in the reviewed literature. The provided range is based on the absorption characteristics of similar coumarin derivatives. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a dilute solution from the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance reading is within the linear range of the instrument (ideally 0.1-1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

The instrument will automatically subtract the absorbance of the blank from the sample absorbance.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

A Technical Guide to 4-Methoxycoumarin: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth overview of 4-Methoxycoumarin, a naturally occurring coumarin derivative with significant biological activities. This document consolidates essential data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its mechanism of action, including its role in relevant signaling pathways. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, identified by the CAS number 20280-81-3 , is a benzopyran-2-one derivative with a methoxy group at the 4-position.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20280-81-3 | [1][2] |

| Molecular Formula | C₁₀H₈O₃ | [1][2] |

| Molecular Weight | 176.17 g/mol | [3][4] |

| IUPAC Name | 4-methoxychromen-2-one | [3] |

| Synonyms | 4-Methoxy-2H-chromen-2-one, 4-Hydroxycoumarin methyl ether | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| LogP | 1.802 | [4] |

| Water Solubility (log10ws) | -6.55 mol/L | [4] |

Molecular Structure:

Caption: 2D representation of the molecular structure of this compound.

Synthesis of this compound Derivatives

The synthesis of 4-substituted coumarins is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[5] A representative experimental protocol for the synthesis of a 4-substituted-7-methoxycoumarin is detailed below. This can be adapted for the synthesis of this compound by using an appropriate phenol.

Experimental Protocol: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin[6]

Step 1: Synthesis of methyl 2-fluorobenzoylacetate

-

To a stirred mixture of MgCl₂ (2.0 g, 21 mmol) and Et₃N (2.1 g, 21 mmol) in dry DCM (15 mL) at room temperature, slowly add methyl acetoacetate (2.0 g, 17 mmol).

-

Stir the mixture for 30 minutes before cooling to 0 °C.

-

Slowly add n-BuLi (20 mL of a 1.6 M solution in hexane, 32 mmol) and stir for an additional 30 minutes.

-

Add 2-fluorobenzoyl chloride (2.7 g, 17 mmol) dropwise and stir for 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

Step 2: Synthesis of 7-hydroxy-4-(2-fluorophenyl)coumarin (Pechmann Condensation)

-

To a mixture of resorcinol (2.0 g, 18 mmol) and methyl 2-fluorobenzoylacetate (3.5 g, 18 mmol), add H₂SO₄ (8 mL, 75%).

-

Increase the temperature of the stirred mixture to 35 °C.

-

After stirring for 5 hours, pour the mixture into crushed ice and neutralize with a NaOH solution.

-

Filter the mixture under vacuum and wash the residue with water.

-

Purify the resulting product by silica gel column chromatography using 60% EtOAc in hexane as the eluent.

Step 3: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin

-

Reflux a mixture of 7-hydroxy-4-(2-fluorophenyl)coumarin (0.77 g, 3.0 mmol), dimethyl sulfate (0.76 g, 6.0 mmol), and K₂CO₃ (0.83 g, 6.0 mmol) in acetone (20 mL) for 4 hours.

-

Cool the reaction mixture to room temperature, add brine (50 mL), and extract with ethyl acetate (3 x 40 mL).

-

Dry the organic layer over anhydrous MgSO₄ and remove the solvent in vacuo.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly as an antifungal and nematicidal agent.

Antifungal Activity

This compound exhibits potent and broad-spectrum antifungal activity.[6] It has been shown to be particularly effective against the plant pathogenic fungus Rhizoctonia solani.

| Fungal Species | Activity | EC₅₀ | Source |

| Rhizoctonia solani | Mycelium growth inhibition | 21 µg/mL | [6] |

The mechanism of its antifungal action involves the disruption of the structure and function of peroxisomes and the inhibition of fatty acid β-oxidation.[6][7] This leads to a decrease in ATP and acetyl-CoA production, accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[6]

Nematicidal Activity

Involvement in Cellular Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, studies on the closely related compound, 4-hydroxy-7-methoxycoumarin, provide insights into the potential mechanisms. This analog has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in LPS-activated macrophages.

The diagram below illustrates the putative signaling pathway influenced by 4-hydroxy-7-methoxycoumarin, which may be relevant for understanding the broader activities of this compound derivatives.

Caption: Putative signaling pathway of 4-hydroxy-7-methoxycoumarin.

This pathway highlights the potential of coumarin derivatives to modulate inflammatory responses by inhibiting key signaling intermediates like the IKK complex and various components of the MAPK pathway, ultimately leading to a reduction in the expression of pro-inflammatory genes.

Conclusion

This compound is a versatile molecule with promising applications in agriculture and medicine. Its defined chemical properties, established synthetic routes, and potent biological activities make it a compelling candidate for further investigation. The insights into its mechanism of action and potential involvement in critical cellular signaling pathways underscore its importance for researchers and professionals in the field of drug development. Further studies are warranted to fully elucidate its therapeutic potential and to develop novel applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 4-Methoxycourmarin | C10H8O3 | CID 529426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Antifungal Activity and Action Mechanism Study of Coumarins from Cnidium monnieri Fruit and Structurally Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Methoxycoumarin Derivatives: A Technical Guide for Researchers

Introduction: Coumarins, a diverse class of benzopyran-2-one compounds, are widely distributed in nature and have long been recognized for their significant pharmacological properties. Among the various subclasses, 4-methoxycoumarin derivatives have emerged as a promising scaffold in drug discovery, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activities

This compound derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents.

Quantitative Anticancer Data

The cytotoxic efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for several this compound derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-hydroxy-5,7-dimethoxycoumarin | MCF-7 (Breast adenocarcinoma) | 0.2-2 | |

| 4-hydroxy-5,7-dimethoxycoumarin | HL-60 (Promyelocytic leukemia) | 0.2-2 | |

| 4-hydroxy-5,7-dimethoxycoumarin | U937 (Histiocytic lymphoma) | 0.2-2 | |

| 4-hydroxy-5,7-dimethoxycoumarin | Neuro2a (Mouse neuroblastoma) | 0.2-2 | |

| 7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3 | K562 (Chronic myelogenous leukemia) | 42.4 | |

| 7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3 | LS180 (Colon adenocarcinoma) | 25.2 | |

| 7,8-dihydroxy-4-methylcoumarin derivative with n-decyl at C3 | MCF-7 (Breast adenocarcinoma) | 25.1 | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7–45.8 |

Anti-inflammatory Activities

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have been shown to possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suppression is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of this compound derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

| Compound | Assay | Effect | Concentration | Reference |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | NO Production Inhibition | Significant reduction | 0.3, 0.6, 0.9, 1.2 mM | |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | PGE2 Production Inhibition | Significant reduction | 0.15, 0.3, 0.6, 0.9, 1.2 mM | |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | IL-6 Production Inhibition | Significant reduction | 0.15, 0.3, 0.6, 0.9, 1.2 mM | |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | IL-1β Production Inhibition | Significant reduction | 0.15, 0.3, 0.6, 0.9, 1.2 mM | |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | TNF-α Production Inhibition | Significant reduction | 0.15, 0.3, 0.6, 0.9, 1.2 mM | |

| 4-hydroxy-6-methoxycoumarin (4H-6MC) | NO Production Inhibition | 21.27% decrease | 0.5 mM | |

| 4-hydroxy-7-methoxycoumarin (4H-7MC) | NO Production Inhibition | 17.61% decrease | 0.5 mM |

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further development.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Escherichia coli | 15-22 mm (Zone of Inhibition) | |

| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Pseudomonas aeruginosa | 15-22 mm (Zone of Inhibition) | |

| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Klebsiella pneumoniae | 15-22 mm (Zone of Inhibition) | |

| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Proteus vulgaris | 15-22 mm (Zone of Inhibition) | |

| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Staphylococcus aureus | 15-22 mm (Zone of Inhibition) | |

| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Aspergillus niger | Strong Inhibition | |

| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Candida albicans | Strong Inhibition |

Anticoagulant Activities: A Note of Distinction

While the broader class of coumarins, particularly 4-hydroxycoumarin derivatives like warfarin, are renowned for their anticoagulant properties, this activity is not a prominent feature of this compound derivatives. The anticoagulant effect of 4-hydroxycoumarins is attributed to their ability to inhibit vitamin K epoxide reductase, a key enzyme in the vitamin K cycle required for the synthesis of clotting factors. The substitution of the 4-hydroxyl group with a methoxy group appears to significantly diminish or abolish this activity. Extensive literature searches for the anticoagulant properties of this compound derivatives yield minimal to no evidence of significant prothrombin time (PT) or activated partial thromboplastin time (aPTT) prolongation. Researchers should therefore focus on the other potent biological activities of this subclass.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

This compound derivative stock solution (in DMSO)

-

Sterile saline or PBS

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound. This will bring the final volume in each well to 200 µL. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

96-well microplates

-

This compound derivative stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Prepare dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions and incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control), cells only (negative control), and medium only (blank).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.

-

Transfer 50 µL of the supernatant from each well of the cell plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB_active [label="Active NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Proinflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methoxycoumarin [label="this compound\nDerivatives", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#EA4335", fontcolor="#EA4335"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK_complex [label="Activates"]; IKK_complex -> IkB [label="Phosphorylates"]; IkB ->

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 4-Methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycoumarin, a naturally occurring benzopyrone derivative, has garnered significant interest within the scientific community for its diverse pharmacological potential. As a member of the coumarin family, it shares a common structural scaffold that is prevalent in a wide array of plant species. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of the methodologies employed for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound and its derivatives are predominantly found in a select number of plant families, with a notable prevalence in the Rutaceae, Fabaceae, Apiaceae, and Asteraceae families. These compounds are secondary metabolites, often playing a role in the plant's defense mechanisms.

Table 1: Principal Plant Families and Genera Containing this compound and Related Coumarins

| Plant Family | Representative Genera | Notable Species | Reference(s) |

| Rutaceae | Citrus, Ruta, Zanthoxylum | Citrus aurantium (Sour Orange), Citrus sinensis (Sweet Orange), Ruta graveolens (Common Rue) | [1] |

| Fabaceae | Dipteryx | Dipteryx odorata (Tonka Bean) | |

| Apiaceae | Angelica, Peucedanum | Angelica archangelica (Garden Angelica) | |

| Asteraceae | Eupatorium | Eupatorium triplinerve |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The selection of the appropriate methodology is contingent upon the plant matrix and the desired purity of the final compound.

Extraction of Crude Coumarin Mixture

The initial step involves the extraction of coumarins from the plant material. Several techniques can be employed, with the choice of solvent being a critical factor.

1. Maceration:

-

Protocol:

-

Air-dry the plant material (e.g., citrus peels) and grind it into a fine powder.

-

Soak the powdered material in a suitable solvent (e.g., methanol, ethanol, or n-hexane) at room temperature for a period of 24 to 72 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Agitate the mixture periodically to enhance extraction efficiency.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Soxhlet Extraction:

-

Protocol:

-

Place the powdered plant material in a thimble within a Soxhlet extractor.

-

Continuously extract the material with a solvent (e.g., methanol or petroleum ether) for several hours (typically 6-24 hours).

-

The solvent is heated, vaporized, condensed, and allowed to drip back over the plant material, ensuring a thorough extraction.

-

After extraction, concentrate the solvent to yield the crude extract.

-

Table 2: Comparison of Extraction Methods for Coumarins

| Extraction Method | Solvent(s) | Temperature | Duration | Advantages | Disadvantages |

| Maceration | Methanol, Ethanol, n-Hexane | Room Temperature | 24-72 hours | Simple, requires minimal equipment | Time-consuming, may result in lower yield |

| Soxhlet Extraction | Methanol, Petroleum Ether | Boiling point of solvent | 6-24 hours | High extraction efficiency | Requires specialized equipment, potential for thermal degradation of compounds |

| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | Controlled | 15-60 minutes | Fast, efficient, lower solvent consumption | Requires an ultrasonic bath |

Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation and purification of individual coumarins from the crude extract.

-

Stationary Phase: Silica gel is the most commonly used adsorbent.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common solvent system starts with n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate or chloroform.

Detailed Protocol for Column Chromatography:

-

Column Preparation:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% n-hexane).

-

Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with the non-polar solvent, collecting fractions.

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of the more polar solvent (e.g., a gradient of 0% to 100% ethyl acetate in n-hexane).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

-

-

Isolation:

-

Combine the fractions that show a pure spot corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Table 3: Quantitative Data on Isolated Coumarins from Citrus aurantiifolia Peel

| Compound | Yield (mg from 23.45g extract) | Purity |

| 5-geranyloxy-7-methoxycoumarin | 73.1 | >95% (by NMR) |

| 5-geranyloxypsoralen | 114.5 | >95% (by NMR) |

| 8-geranyloxypsoralen | Not specified | >95% (by NMR) |

(Note: Data for this compound was not explicitly available in the cited source, the table reflects data for related coumarins from a similar source to illustrate typical yields.)

Biological Activity and Signaling Pathways

While the direct signaling pathways of this compound are still under extensive investigation, studies on closely related hydroxycoumarin derivatives provide valuable insights into their potential mechanisms of action, particularly in the context of inflammation. 4-Hydroxy-7-methoxycoumarin, for instance, has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the NF-κB and MAPK signaling pathways.[2][3]

Inhibition of NF-κB and MAPK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, triggers a pro-inflammatory response by activating Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade involving the transcription factor NF-κB and the mitogen-activated protein kinases (MAPKs).

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 4-Hydroxy-7-methoxycoumarin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[2]

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases. 4-Hydroxy-7-methoxycoumarin has been observed to decrease the phosphorylation of ERK and JNK, suggesting its inhibitory effect on these MAPK pathways.[2]

Visualizations

Conclusion

This compound represents a valuable natural product with significant therapeutic potential. Its presence in common plant families, particularly Rutaceae, makes it an accessible target for phytochemical investigation. The isolation and purification of this compound can be effectively achieved through a combination of solvent extraction and chromatographic techniques. Understanding its mechanism of action, potentially through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK, provides a strong foundation for future drug development efforts. This guide offers a comprehensive overview to aid researchers in the exploration and utilization of this promising natural compound.

References

The Solubility Profile of 4-Methoxycoumarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-methoxycoumarin in various solvents, catering to the needs of researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents a visual workflow for solubility determination.

Core Data Summary: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information for this compound and structurally related compounds, a general solubility profile can be established.

A high solubility of 100 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported by a commercial supplier, though this may represent a concentration for creating stock solutions rather than the thermodynamic solubility limit[1]. For aqueous solubility, a predicted log10ws (log10 of water solubility in mol/L) value of -6.55 is available[2].

To provide a broader context, the table below includes solubility data for closely related methoxycoumarin derivatives. Researchers can use this information as a qualitative guide to anticipate the solubility behavior of this compound.

| Compound | Solvent | Solubility | Temperature |

| This compound | Water | ~0.05 µg/mL (Calculated) | Not Specified |

| DMSO | 100 mg/mL[1] | Not Specified | |

| 7-Methoxycoumarin | Ethanol | ~5 mg/mL[3][4] | Not Specified |

| DMSO | ~10 mg/mL[3][4] | Not Specified | |

| Dimethylformamide (DMF) | ~10 mg/mL[3][4] | Not Specified | |

| DMSO:PBS (1:4, pH 7.2) | ~0.2 mg/mL[3][4] | Not Specified | |

| 4-Bromomethyl-7-methoxycoumarin | Chloroform | 20 mg/mL[5] | Not Specified |

| 7-Methoxy-4-methylcoumarin | Methanol | Soluble | Not Specified |

| DMF | Soluble | Not Specified | |

| 4-Hydroxycoumarin | Ethanol | ~30 mg/mL[6] | Not Specified |

| DMSO | ~30 mg/mL[6] | Not Specified | |

| Dimethylformamide (DMF) | ~30 mg/mL[6] | Not Specified |

Note: The calculated water solubility of this compound is derived from the log10ws value of -6.55 and its molecular weight of 176.17 g/mol .

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for commonly employed techniques.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., ethanol, methanol, water). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaker bath set to a constant temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Care must be taken to avoid any temperature changes during this step.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration of the diluted filtrate, taking into account the dilution factor.

UV/Vis Spectroscopy for Quantification

UV/Vis spectroscopy is a common and straightforward method for quantifying the concentration of a chromophoric compound like this compound in solution.

Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

Detailed Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer over a relevant wavelength range to identify the λmax, which is the wavelength at which the compound exhibits maximum absorbance.

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law in that concentration range. The slope of this line is the molar absorptivity coefficient.

-

-

Sample Analysis: Measure the absorbance of the diluted, saturated filtrate (obtained from the shake-flask method) at the same λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in the diluted sample. The solubility of the original saturated solution can then be calculated by applying the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical solubility determination experiment using the shake-flask method followed by UV/Vis spectroscopy analysis.

Caption: Workflow for solubility determination of this compound.

References

Unveiling the Photophysical intricacies of 4-Methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and fluorescence lifetime of 4-Methoxycoumarin, two critical parameters governing its efficacy as a fluorescent probe. This document summarizes available quantitative data, details experimental protocols for their measurement, and provides a visual workflow for these procedures.

Core Photophysical Properties of this compound

This compound is a fluorescent molecule whose emission properties are influenced by its molecular structure and the surrounding solvent environment. The methoxy group at the 4-position acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) character of the molecule, which is fundamental to its fluorescence. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf), representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) describes the average time the molecule spends in the excited state before returning to the ground state.

Data Presentation: Photophysical Properties of Methoxycoumarin Derivatives

Precise and comprehensive data for this compound across a wide variety of solvents is not extensively available in the public domain. The following table summarizes the available data for this compound and closely related methoxy-substituted coumarin derivatives to provide a comparative context for its photophysical behavior.

| Compound | Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf) [ns] |

| 4-Methoxy-N-methyl-1,8-naphthalimide | Ethanol-water mixtures | Solvent-dependent | Not specified |

| 7-Methoxycoumarin-4-acetic acid | Not specified | Not specified | Not specified |

| 4-methyl-6-methoxy coumarin | Various polar and non-polar | Solvent-dependent | Not specified |

| 4-methyl-7-methoxy coumarin | Various polar and non-polar | Solvent-dependent | Not specified |

It is important to note that the photophysical properties of coumarin derivatives are highly sensitive to their substitution patterns and the solvent environment.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime is paramount for the application of this compound in research and drug development. The following sections provide detailed methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique for determining the fluorescence quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (sample)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Solvent of choice (spectroscopic grade)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a series of dilutions of the stock solution with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a similar series of dilutions for the fluorescence standard.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same for both.

-

Integrate the area under the emission spectrum for each measurement.

-

-

Data Analysis:

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the gradients for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the first emitted photon.

Materials:

-

TCSPC system including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Fast and sensitive photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

-

-

Quartz cuvette (1 cm path length)

-

This compound solution (absorbance < 0.1 at the excitation wavelength)

-

Scattering solution for Instrument Response Function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill the cuvette with the scattering solution.

-

Set the excitation and emission wavelengths to be the same.

-

Acquire the IRF by collecting the scattered excitation light. This represents the time response of the instrument.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Set the appropriate excitation wavelength and collect the fluorescence decay data over a sufficient time range to capture the entire decay.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to a multi-exponential decay model to extract the fluorescence lifetime(s). The goodness of fit is typically assessed by examining the chi-squared (χ²) value and the residuals.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the quantum yield and fluorescence lifetime of this compound.

Signaling Pathways

Disclaimer: The provided data for this compound is limited. Researchers are encouraged to perform their own detailed photophysical characterization for their specific experimental conditions and applications.

The Chemical Fortitude of 4-Methoxycoumarin: An In-depth Technical Guide to its Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycoumarin, a derivative of the widespread natural compound coumarin, is a molecule of interest in medicinal chemistry and materials science. Understanding its stability and degradation profile is paramount for its development as a pharmaceutical agent or functional material. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It details the primary degradation pathways, identifies potential degradation products, and offers standardized methodologies for assessing its stability. All quantitative data are presented in tabular format for clear comparison, and key experimental workflows and degradation pathways are visualized using diagrams.

Introduction to this compound Stability

The stability of a chemical entity is a critical determinant of its shelf-life, therapeutic efficacy, and safety. For this compound, the core structure, consisting of a fused benzene and α-pyrone ring, is susceptible to degradation under several conditions. The primary points of lability are the lactone ring and the methoxy group at the 4-position. Degradation can be initiated by hydrolytic, oxidative, and photolytic stress, leading to a loss of the parent compound and the formation of various degradation products. A thorough understanding of these degradation pathways is essential for the development of stable formulations and for predicting potential metabolic fates.

Chemical Degradation Pathways

Forced degradation studies are instrumental in elucidating the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation. The following sections detail the principal chemical degradation pathways for this compound.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for compounds containing labile functional groups such as esters, amides, and in the case of this compound, a lactone ring and a methoxy group.

-

Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the methoxy group to yield 4-hydroxycoumarin. The lactone ring is generally stable to acid hydrolysis.

-

Basic Conditions: In alkaline media, this compound is susceptible to the hydrolysis of the lactone ring, leading to the formation of a salt of the corresponding coumarinic acid (a cis-2-hydroxy-cinnamic acid derivative). This reaction is typically faster than the hydrolysis of the methoxy group.

-

Neutral Conditions: In neutral aqueous solutions, hydrolysis proceeds at a much slower rate compared to acidic or basic conditions.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. For this compound, the electron-rich aromatic ring and the double bond in the pyrone ring are potential sites for oxidation. Common oxidative stress is induced using hydrogen peroxide.

Photodegradation

Coumarins are known to be photosensitive. Upon exposure to light, particularly UV radiation, this compound can undergo photodegradation. The specific pathway can vary depending on the solvent and the presence of other substances, but often involves the [2+2] cycloaddition of the pyrone double bond, leading to dimerization.

Metabolic Degradation Pathways

In a biological system, this compound is expected to undergo metabolic transformation, primarily in the liver.

-

Phase I Metabolism: The most probable initial metabolic step is the O-demethylation of the 4-methoxy group to form 4-hydroxycoumarin. This reaction is typically catalyzed by cytochrome P450 enzymes, such as CYP1A2.[1][2]

-

Phase II Metabolism: Following O-demethylation, the resulting 4-hydroxycoumarin can undergo conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that can be readily excreted.

Quantitative Stability Data

Table 1: Illustrative Hydrolytic Degradation of this compound

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product(s) |

| 0.1 M HCl | 24 | 80 | ~15% | 4-Hydroxycoumarin |

| 0.1 M NaOH | 8 | 60 | > 90% | Salt of coumarinic acid derivative |

| Purified Water | 72 | 80 | < 5% | - |

Table 2: Illustrative Oxidative and Photolytic Degradation of this compound

| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Product(s) |

| 3% H₂O₂ | 24 | ~20% | Oxidized derivatives |

| UV Light (254 nm) | 48 | ~30% | Photodimers |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Reflux the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and expose it to a temperature of 105°C for 48 hours. Dissolve the stressed sample in the mobile phase to a final concentration of 0.1 mg/mL.

-

Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 48 hours.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program (Illustrative):

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 40% A, 60% B

-

20-25 min: Linear gradient to 10% A, 90% B

-

25-30 min: Hold at 10% A, 90% B

-

30-35 min: Return to 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key degradation pathways and experimental workflows.

Conclusion

This compound exhibits predictable degradation patterns characteristic of the coumarin scaffold. It is most susceptible to degradation under basic conditions, leading to the opening of the lactone ring. Under acidic conditions, the methoxy group is the primary site of hydrolysis. The compound is also moderately sensitive to oxidative and photolytic stress. In biological systems, O-demethylation is the expected primary metabolic pathway. The provided experimental protocols offer a robust framework for conducting stability and forced degradation studies. This comprehensive understanding of the stability and degradation of this compound is crucial for its successful application in drug development and other scientific fields, ensuring the development of safe, effective, and stable products.

References

The Toxicological Profile of 4-Methoxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycoumarin, a derivative of the naturally occurring parent compound coumarin, has garnered interest within the scientific community for its potential biological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the known toxicological data for this compound and its closely related analogues. Due to a paucity of data for this compound itself in several key toxicological areas, this report incorporates findings from studies on structurally similar compounds, such as 4-hydroxycoumarin and various methoxy-coumarin derivatives, to provide a broader context for risk assessment. This guide summarizes available data on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, and signaling pathways implicated in the biological effects of related coumarins are visualized to facilitate a deeper understanding of their mechanisms of action. All quantitative data are presented in structured tables for ease of comparison.

Chemical and Physical Properties

This compound is a solid, light brown, odorless compound with the chemical formula C10H8O3 and a molecular weight of 176.17 g/mol .[1][2][3] It is soluble in organic solvents such as DMF, DMSO, and ethanol.[4]

Toxicological Data

Acute Toxicity

To provide some context, the acute toxicity of the closely related compound, 4-hydroxycoumarin, has been determined.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| 4-Hydroxycoumarin | Mouse | Oral | 2000 mg/kg | [4][7] |

| 4-Hydroxycoumarin | Mouse | Intraperitoneal | 2000 mg/kg | [7] |

| 5-Methylcoumarin-4β-glucoside | Mouse | Oral | >5000 mg/kg | [8] |

Chronic Toxicity

There is a lack of specific long-term or chronic toxicity studies on this compound.

Genotoxicity

No specific genotoxicity studies for this compound were identified. However, studies on the closely related compound 4-hydroxycoumarin and other coumarin derivatives have consistently shown a lack of mutagenic activity in standard assays.[9][10]

Ames Test: Studies on 4-hydroxycoumarin have shown no mutagenic effects in the Ames test, both with and without metabolic activation.[9][10] The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][12]

Micronucleus Assay: In vivo studies using the micronucleus test in mice have indicated that 4-hydroxycoumarin does not induce chromosomal damage.[9][10] The micronucleus assay is a well-established method for evaluating the clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) potential of substances.[13][14]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. The parent compound, coumarin, has been classified as a chemical carcinogen in rodents by the National Institute for Occupational Safety and Health (NIOSH).[15] However, coumarin and its metabolites have not been shown to be mutagenic in many standard tests like the Ames and micronucleus assays.[15]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available. Studies on 4-hydroxycoumarin using the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) indicated that it was less developmentally toxic than the parent compound, coumarin, without metabolic activation.[16] However, the addition of a metabolic activation system increased its developmental toxicity, suggesting that metabolites may play a role in its teratogenic potential.[16]

Mechanism of Action and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on the structurally similar compound 4-hydroxy-7-methoxycoumarin provides valuable insights into its potential anti-inflammatory mechanisms. This compound has been shown to suppress the activation of NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[17][18][19]

Inhibition of the NF-κB Signaling Pathway

4-Hydroxy-7-methoxycoumarin has been demonstrated to inhibit the degradation of IκBα, a key inhibitor of the NF-κB transcription factor.[17][19] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 4-hydroxy-7-methoxycoumarin.

Modulation of the MAPK Signaling Pathway

4-Hydroxy-7-methoxycoumarin has also been found to decrease the phosphorylation of key kinases in the MAPK signaling pathway, specifically ERK1/2 and JNK, but not p38 MAPK.[17][18] This inhibition further contributes to the suppression of inflammatory responses.

Caption: Modulation of the MAPK signaling pathway by 4-hydroxy-7-methoxycoumarin.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general methodology for conducting the Ames test to evaluate the mutagenic potential of a substance.

Objective: To determine the ability of a test compound to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537)

-

Test compound (this compound)

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

-

Negative/vehicle control (e.g., DMSO)

-

S9 fraction from induced rat liver for metabolic activation

-

S9 cofactor solution

-

Vogel-Bonner medium E (minimal glucose agar plates)

-

Top agar supplemented with limited histidine and biotin

Procedure:

-

Preparation of Tester Strains: Grow overnight cultures of each S. typhimurium strain in nutrient broth at 37°C with shaking.

-

Preparation of Test Solutions: Prepare a range of concentrations of the test compound in a suitable solvent (e.g., DMSO).

-

Assay without Metabolic Activation (-S9): a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test compound solution (or control), and 2.0 mL of molten top agar. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.

-

Assay with Metabolic Activation (+S9): a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test compound solution (or control), 0.5 mL of S9 mix (S9 fraction + cofactor solution), and 2.0 mL of molten top agar. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Caption: General workflow for the Ames Test.

In Vitro Micronucleus Assay

This protocol provides a general methodology for the in vitro micronucleus assay using cultured mammalian cells.

Objective: To detect chromosomal damage or errors in cell division by quantifying the formation of micronuclei in the cytoplasm of interphase cells.

Materials:

-

Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y)

-

Test compound (this compound)

-

Positive controls (e.g., mitomycin C, colchicine)

-

Negative/vehicle control (e.g., DMSO)

-

Cytochalasin B (for cytokinesis-block method)

-

Cell culture medium and supplements

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

DNA stain (e.g., Giemsa, DAPI)

-

Microscope slides

Procedure:

-

Cell Culture and Treatment: a. Culture the cells to an appropriate density. b. Treat the cells with various concentrations of the test compound and controls for a defined period (e.g., 3-6 hours for a short treatment, or 24-48 hours for a continuous treatment).

-

Cytokinesis Block (Optional but Recommended): a. After the initial treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. b. Incubate for a further period to allow for one cell division.

-

Harvesting and Slide Preparation: a. Harvest the cells by trypsinization or centrifugation. b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells with a suitable fixative. d. Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

Staining and Scoring: a. Stain the slides with a DNA-specific stain. b. Under a microscope, score a predetermined number of cells (e.g., 1000 binucleated cells per concentration) for the presence of micronuclei. c. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Caption: General workflow for the in vitro Micronucleus Assay.

Conclusion